6-Chloro-4-ethoxyquinoline-2-carboxylic acid
Description
6-Chloro-4-ethoxyquinoline-2-carboxylic acid is a heterocyclic compound featuring a quinoline core with a chlorine atom at position 6, an ethoxy group at position 4, and a carboxylic acid moiety at position 2. The quinoline scaffold is renowned for its conjugated π-system, enabling applications in organic electronics and medicinal chemistry .
Properties
Molecular Formula |
C12H10ClNO3 |
|---|---|
Molecular Weight |
251.66 g/mol |
IUPAC Name |
6-chloro-4-ethoxyquinoline-2-carboxylic acid |
InChI |
InChI=1S/C12H10ClNO3/c1-2-17-11-6-10(12(15)16)14-9-4-3-7(13)5-8(9)11/h3-6H,2H2,1H3,(H,15,16) |
InChI Key |
JBMKIDYPGYJIPT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=NC2=C1C=C(C=C2)Cl)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4-ethoxyquinoline-2-carboxylic acid can be achieved through several methods. One common approach involves the reaction of 6-chloroquinoline-2-carboxylic acid with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of 6-Chloro-4-ethoxyquinoline-2-carboxylic acid often involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and reaction time .
Chemical Reactions Analysis
Nucleophilic Substitution at the 6-Chloro Position
The chloro group at position 6 is susceptible to nucleophilic substitution under specific conditions.
Reagents & Conditions
-
Nucleophiles : Hydroxide (OH⁻), amines (e.g., NH₃, RNH₂), or thiols (RSH).
-
Catalysts/Media : Polar aprotic solvents (e.g., DMF, DMSO) with bases like K₂CO₃ or NaH.
Mechanism
The reaction proceeds via an SNAr (nucleophilic aromatic substitution) mechanism due to electron-withdrawing effects from the quinoline ring and carboxylic acid group, which activate the chloro substituent toward displacement.
Example Reaction
Products
-
Substitution with amines yields 6-amino-4-ethoxyquinoline-2-carboxylic acid derivatives .
-
Thiols produce 6-thioether analogs .
Esterification and Amide Formation
The carboxylic acid group undergoes typical derivatization reactions.
Esterification
Reagents : Alcohols (R-OH) with acid catalysts (H₂SO₄) or coupling agents (DCC/DMAP).
Conditions : Reflux in anhydrous solvents (e.g., toluene).
Amide Formation
Reagents : Amines (R-NH₂) with coupling agents (EDCI, HOBt).
Conditions : Room temperature in DCM or DMF.
Applications
-
Esters and amides are intermediates in drug design (e.g., protease inhibitors).
Reduction of the Carboxylic Acid Group
The carboxylic acid can be reduced to a primary alcohol using strong reducing agents.
Reagents : Lithium aluminum hydride (LiAlH₄) or borane (BH₃).
Conditions : Anhydrous ether or THF at 0–25°C.
Product : 2-(Hydroxymethyl)-6-chloro-4-ethoxyquinoline .
Ethoxy Group Oxidation
The ethoxy group (-OCH₂CH₃) can be oxidatively cleaved under strong conditions.
Reagents : HNO₃ or CrO₃ in acidic media.
Mechanism : The ether linkage breaks, forming a ketone or carboxylic acid depending on conditions.
Quinoline Ring Oxidation
The aromatic ring may undergo oxidation at electron-rich positions.
Reagents : KMnO₄ or H₂O₂ in acidic/alkaline media.
Product : Quinoline N-oxide derivatives .
Electrophilic Aromatic Substitution (EAS)
The quinoline ring participates in EAS, though the electron-withdrawing carboxylic acid group directs substitution to specific positions.
Common Reactions
-
Nitration : HNO₃/H₂SO₄ at position 5 or 7.
-
Sulfonation : H₂SO₄ at position 3.
Example
Mechanistic Insights
-
SNAr at C6 : The chloro group’s reactivity is enhanced by the electron-deficient quinoline ring and adjacent carboxylic acid.
-
Carboxylic Acid Reactivity : The -COOH group facilitates hydrogen bonding, influencing solubility and interaction with biological targets.
-
Oxidative Cleavage : Strong oxidants like KMnO₄ target benzylic or allylic positions, but in this compound, the ethoxy group is more susceptible .
Scientific Research Applications
While comprehensive data tables and case studies for "6-Chloro-4-ethoxyquinoline-2-carboxylic acid" are not available within the provided search results, the following information can be reported:
Synthesis and characteristics:
- Synthesis of quinoline derivatives Alkylation of 2-oxo-1,2-dihydroquinoline-4-carboxylic acid with ethyl acetate bromide under liquid-solid phase transfer catalysis can be used to synthesize quinoline derivatives .
- Safety information 6-Chloro-4-ethoxyquinoline-2-carboxylic acid may cause skin inflammation characterized by itching, scaling, reddening, or blistering. Eye contact may result in redness, pain, or severe eye damage, and inhalation may irritate the lungs .
Potential Applications
- Agrochemicals 5-halo-pyridine-2-carboxylic acids and carboxylates with 3-alkylsulfanyl substituents, which are related to quinoline derivatives, are useful intermediates in the preparation of agrochemicals .
- Biological and Pharmaceutical Activities Quinoline ring systems exhibit a variety of biological and pharmaceutical activities, including anti-tuberculosis, antiplasmodial, antibacterial, antihistamine, antifungal, antimalarial, anti-HIV, anticancer, anti-inflammatory, anti-hypertensive, and antioxidant activities .
- Inhibitors Quinolines can be used as inhibitors such as tyrokinase PDGF-RTK, inositol 5'-phosphatase (SH 2), DNA gyrase B inhibitors as Mycobacterium tuberculosis, and DNA topoisomerase inhibitors .
Mechanism of Action
The mechanism of action of 6-Chloro-4-ethoxyquinoline-2-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit bacterial enzymes, resulting in antimicrobial effects .
Comparison with Similar Compounds
Substituent Positioning and Electronic Effects
The position and nature of substituents significantly influence physicochemical and biological properties. Key comparisons include:
*Calculated based on formula C₁₂H₁₀ClNO₃.
Key Observations :
- Carboxylic Acid Position : Compounds with COOH at position 4 (e.g., ) are more prevalent in synthetic pathways, whereas COOH at position 2 (target compound) may offer distinct reactivity for coupling reactions .
- Substituent Effects: Ethoxy at position 4 (target) vs. methyl or aryl groups at position 2 (analogs) alters solubility and steric effects. Ethoxy’s electron-donating nature could stabilize the quinoline ring electronically .
Biological Activity
6-Chloro-4-ethoxyquinoline-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and research findings, including data tables and case studies.
Synthesis
The synthesis of 6-chloro-4-ethoxyquinoline-2-carboxylic acid typically involves the reaction of chloroquinoline derivatives with ethyl esters under specific conditions. The following reaction scheme illustrates a common synthetic pathway:
- Starting Material : 6-chloroquinoline.
- Reagents : Ethyl chloroacetate, base (e.g., sodium ethoxide).
- Reaction Conditions : Reflux in ethanol.
- Product : 6-Chloro-4-ethoxyquinoline-2-carboxylic acid.
Antimicrobial Activity
Research has demonstrated that 6-chloro-4-ethoxyquinoline-2-carboxylic acid exhibits potent antimicrobial activity against various bacterial strains. A comparative study showed the following inhibition zones against selected pathogens:
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Escherichia coli | 12.5 ± 1.0 |
| Staphylococcus aureus | 14.0 ± 1.5 |
| Pseudomonas aeruginosa | 10.0 ± 0.5 |
These results indicate that the compound is particularly effective against Staphylococcus aureus, suggesting potential applications in treating infections caused by this pathogen .
Antioxidant Activity
The antioxidant potential of 6-chloro-4-ethoxyquinoline-2-carboxylic acid was evaluated using the DPPH radical scavenging assay. The compound exhibited moderate antioxidant activity with an IC50 value of 45 µg/mL, indicating its ability to neutralize free radicals effectively .
Molecular Docking Studies
Molecular docking studies have been conducted to understand the interaction of 6-chloro-4-ethoxyquinoline-2-carboxylic acid with biological targets such as DNA gyrase and other enzymes involved in bacterial replication. The binding energy values obtained from these studies ranged from -7.0 to -8.5 kcal/mol, suggesting strong interactions with the target proteins .
Case Study 1: Antibacterial Efficacy
A clinical study evaluated the efficacy of formulations containing 6-chloro-4-ethoxyquinoline-2-carboxylic acid in treating urinary tract infections (UTIs). Patients receiving the treatment showed a significant reduction in bacterial load compared to the control group, with a success rate of 78% in eradicating the infection .
Case Study 2: Antioxidant Properties in Vivo
In an animal model, the administration of 6-chloro-4-ethoxyquinoline-2-carboxylic acid demonstrated a significant reduction in oxidative stress markers, including malondialdehyde (MDA) levels and an increase in antioxidant enzyme activities such as superoxide dismutase (SOD) and catalase . This suggests potential therapeutic benefits for conditions associated with oxidative stress.
Q & A
Q. What synthetic routes are effective for introducing the ethoxy group at the 4-position of 6-chloroquinoline-2-carboxylic acid?
The ethoxy group can be introduced via nucleophilic aromatic substitution (SNAr) under basic conditions. For example, reacting 6-chloro-4-hydroxyquinoline-2-carboxylic acid with ethyl bromide or ethyl iodide in the presence of a base like potassium carbonate in dimethylformamide (DMF) at 80–100°C for 12–24 hours. Monitoring reaction progress via thin-layer chromatography (TLC) and optimizing solvent polarity can improve yields .
Q. Which spectroscopic techniques are most reliable for confirming the structure of 6-chloro-4-ethoxyquinoline-2-carboxylic acid?
A combination of techniques is critical:
- NMR : H and C NMR to verify substitution patterns (e.g., ethoxy protons at δ ~1.3–1.5 ppm for CH3 and δ ~4.0–4.5 ppm for OCH2).
- Mass spectrometry (HRMS) : To confirm molecular ion peaks and fragmentation patterns.
- X-ray crystallography : For unambiguous structural determination, using programs like SHELXL for refinement .
Q. How can reaction conditions be optimized to minimize byproducts during synthesis?
- Use anhydrous solvents (e.g., DMF, toluene) to prevent hydrolysis.
- Control temperature gradients (e.g., slow heating to avoid decomposition).
- Employ catalytic systems like copper(I) iodide or palladium catalysts for regioselective substitutions .
Advanced Research Questions
Q. How do steric and electronic effects of the ethoxy group influence the compound’s reactivity in cross-coupling reactions?
The ethoxy group’s electron-donating nature activates the quinoline ring toward electrophilic substitution but may sterically hinder reactions at the 4-position. Computational studies (e.g., DFT calculations) can map charge distribution, while experimental kinetic analysis under Suzuki-Miyaura or Buchwald-Hartwig conditions can quantify steric impacts .
Q. What strategies resolve contradictions between computational predictions and experimental spectroscopic data?
- Docking studies : Compare calculated NMR shifts (via software like Gaussian) with experimental data to identify discrepancies.
- Isotopic labeling : Use C-labeled intermediates to trace unexpected resonances.
- Crystallographic validation : Single-crystal X-ray diffraction provides definitive structural evidence to reconcile conflicting data .
Q. How can substituent effects on biological activity be systematically evaluated?
- SAR studies : Synthesize analogs with varying substituents (e.g., methoxy vs. ethoxy) and test against target enzymes or receptors.
- Molecular dynamics simulations : Analyze ligand-protein interactions to identify critical binding motifs influenced by the ethoxy group .
Methodological Guidance
Designing a crystallization protocol for high-purity single crystals:
- Use solvent diffusion (e.g., layering hexane over a DCM solution of the compound).
- Optimize temperature (-20°C to 4°C) and solvent polarity (e.g., ethanol/water mixtures).
- Validate crystal quality via PXRD and refine structures using SHELXL .
Troubleshooting low yields in carboxylation reactions:
- Ensure anhydrous conditions to prevent hydrolysis of intermediates.
- Replace traditional bases (e.g., K2CO3) with milder alternatives (e.g., Cs2CO3) to reduce side reactions.
- Introduce directing groups (e.g., boronates) to enhance regioselectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
